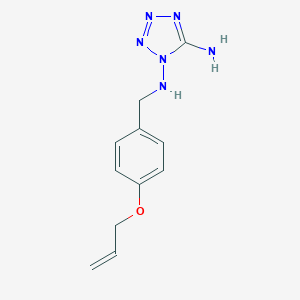![molecular formula C16H22ClNO2 B283502 N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine](/img/structure/B283502.png)
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine, also known as A-40174, is a chemical compound that has gained significant attention in the scientific research community. It is a potent and selective antagonist of the dopamine D1 receptor, which plays a crucial role in regulating the brain's reward and pleasure centers. A-40174 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine acts as a selective antagonist of the dopamine D1 receptor, which plays a crucial role in regulating the brain's reward and pleasure centers. By blocking the dopamine D1 receptor, N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine reduces the rewarding effects of addictive drugs and decreases the risk of relapse in drug addiction.
Biochemical and Physiological Effects:
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine has been shown to have significant effects on various biochemical and physiological processes in the brain. It has been shown to reduce the release of dopamine in the brain, which is a key neurotransmitter involved in regulating the brain's reward and pleasure centers. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine has also been shown to reduce the expression of certain genes involved in the development of addiction and other psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine has several advantages for use in lab experiments. It is a potent and selective antagonist of the dopamine D1 receptor, making it an ideal tool for studying the role of this receptor in various neurological and psychiatric disorders. However, N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine has some limitations, including its relatively short half-life and the need for specialized equipment and expertise to synthesize and purify the compound.
Zukünftige Richtungen
There are several future directions for research on N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine. One potential area of research is the development of more potent and selective dopamine D1 receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine in other neurological and psychiatric disorders, such as depression and anxiety. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing and purifying N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine.
Synthesemethoden
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine can be synthesized using a multi-step process that involves the condensation of 3-chloro-4-methoxybenzaldehyde with allyl alcohol, followed by the addition of cyclopentylamine. The final product is obtained through a series of purification steps, including crystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have significant anti-addictive effects, particularly in cocaine addiction. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine has also been studied for its potential use in the treatment of schizophrenia and other psychotic disorders.
Eigenschaften
Molekularformel |
C16H22ClNO2 |
|---|---|
Molekulargewicht |
295.8 g/mol |
IUPAC-Name |
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C16H22ClNO2/c1-3-8-20-16-14(17)9-12(10-15(16)19-2)11-18-13-6-4-5-7-13/h3,9-10,13,18H,1,4-8,11H2,2H3 |
InChI-Schlüssel |
QDOVVRLAPUYDJX-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNC2CCCC2)Cl)OCC=C |
Kanonische SMILES |
COC1=C(C(=CC(=C1)CNC2CCCC2)Cl)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine](/img/structure/B283419.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B283421.png)
![N-benzyl-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B283426.png)
![5-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B283429.png)
![2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide](/img/structure/B283432.png)

![N~1~-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B283435.png)
![N-[3-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine](/img/structure/B283436.png)
![N~1~-[2-(allyloxy)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B283437.png)
![N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine](/img/structure/B283438.png)
![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)-3-methylbutanamide](/img/structure/B283442.png)
![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide](/img/structure/B283443.png)
![N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide](/img/structure/B283444.png)
![N-(4-{[4-(allyloxy)-3-ethoxybenzyl]amino}phenyl)butanamide](/img/structure/B283445.png)